molecular formula C8H7FN2O4 B13675756 Ethyl 5-fluoro-3-nitropicolinate

Ethyl 5-fluoro-3-nitropicolinate

Cat. No.: B13675756
M. Wt: 214.15 g/mol
InChI Key: USDGLJHNYGGWSM-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-3-nitropicolinate (Molecular Formula: C8H7FN2O4, Molecular Weight: 214.15 g/mol) is a fluorinated and nitrated picolinate ester that serves as a versatile synthetic intermediate in organic chemistry and drug discovery . This compound is characterized by a picolinate core, a structure frequently explored in the development of novel agrochemicals and pharmaceuticals . The presence of both a fluorine atom and a nitro group on the pyridine ring makes it a valuable building block for further chemical transformations, including nucleophilic substitution and reduction reactions, to access more complex nitrogen-containing heterocycles . As a key scaffold, it can be used in the synthesis of compounds for various research applications. Researchers are advised to handle this material with appropriate safety precautions. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H7FN2O4

Molecular Weight

214.15 g/mol

IUPAC Name

ethyl 5-fluoro-3-nitropyridine-2-carboxylate

InChI

InChI=1S/C8H7FN2O4/c1-2-15-8(12)7-6(11(13)14)3-5(9)4-10-7/h3-4H,2H2,1H3

InChI Key

USDGLJHNYGGWSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Reagents & Conditions Description
1. Nitration Ethyl 5-fluoropicolinate, nitric acid (HNO₃), sulfuric acid (H₂SO₄), temperature maintained below 0°C Controlled addition of nitric acid to a cooled solution of ethyl 5-fluoropicolinate in sulfuric acid to selectively nitrate at the 3-position. The low temperature minimizes over-nitration and decomposition.
2. Work-up Quenching with ice-water, neutralization with sodium carbonate The reaction mixture is poured into ice-water to quench the reaction, followed by neutralization to pH > 10 to precipitate the product.
3. Extraction and Purification Extraction with ethyl acetate, washing with brine, drying over anhydrous agents, concentration Organic layer is separated, washed to remove acidic impurities, dried, and concentrated under reduced pressure.
4. Purification Column chromatography or recrystallization The crude product is purified to obtain this compound with high purity.

This method yields this compound with typical yields ranging from moderate to high, depending on reaction optimization.

Industrial Scale Considerations

For industrial production, continuous flow reactors can be employed to improve control over reaction parameters such as temperature, reagent concentration, and reaction time, enhancing yield and reproducibility. Optimization includes:

  • Use of polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) to improve nitration efficiency.
  • Maintaining reaction temperature below 0°C to suppress side reactions.
  • Monitoring intermediate purity via chromatographic techniques (HPLC or GC) to ensure >97% purity before proceeding.
  • Employing recrystallization or preparative chromatography for final purification.

Reaction Mechanism and Analysis

Nitration Mechanism

The nitration of ethyl 5-fluoropicolinate proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, attacks the electron-deficient pyridine ring preferentially at the 3-position due to electronic and steric factors influenced by the fluorine substituent at position 5.

Chemical Reactivity of this compound

Reaction Type Reagents Conditions Products
Reduction Hydrogen gas, Pd/C catalyst or SnCl₂ Hydrogenation at 1 atm, room temperature Ethyl 5-fluoro-3-aminopicolinate
Nucleophilic Aromatic Substitution Sodium methoxide or other nucleophiles Moderate heating Substituted derivatives replacing fluorine
Hydrolysis Acidic (HCl) or basic (NaOH) aqueous conditions Reflux 5-fluoro-3-nitropicolinic acid

These transformations highlight the versatility of this compound as a synthetic intermediate.

Characterization and Quality Control

Analytical Techniques

Technique Purpose Key Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment Retention time comparison with standards; purity >97% desirable
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural confirmation Aromatic proton signals near δ ~8.5 ppm adjacent to nitro group; fluorine coupling patterns
Fourier Transform Infrared Spectroscopy (FT-IR) Functional group identification Nitro group absorption bands at ~1520 cm⁻¹; ester carbonyl stretch at ~1720 cm⁻¹
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak [M+H]⁺ at m/z 229.0425

Summary Table: Preparation Methods and Key Parameters

Parameter Details
Starting Material Ethyl 5-fluoropicolinate
Nitrating Agent Nitric acid (HNO₃) in sulfuric acid (H₂SO₄)
Reaction Temperature Below 0°C to room temperature
Reaction Time Typically several hours, controlled to prevent over-nitration
Work-up Quenching with ice-water, neutralization with sodium carbonate
Purification Extraction, drying, column chromatography or recrystallization
Yield Moderate to high (dependent on optimization)
Analytical Methods HPLC, NMR, FT-IR, HRMS
Safety Use fume hood, PPE, neutralize spills

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-nitropicolinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, other nucleophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 5-fluoro-3-aminopicolinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-fluoro-3-nitropicolinic acid.

Scientific Research Applications

Ethyl 5-fluoro-3-nitropicolinate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as fluorinated polymers.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitro and fluorine-containing compounds.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-3-nitropicolinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Storage Conditions Solubility (Inferred) Reactivity/Applications (Inferred)
This compound C₈H₇FN₂O₄ 214.15 5-F, 3-NO₂, ethyl ester 2–8°C Moderate in DMSO High reactivity in nucleophilic substitutions; potential drug intermediate
Ethyl 3-nitropicolinate C₈H₈N₂O₄ 196.16 3-NO₂, ethyl ester Room temperature High in ethanol Agrochemical precursor
Mthis compound C₇H₅FN₂O₄ 200.12 5-F, 3-NO₂, methyl ester 2–8°C High in methanol Lab-scale synthesis studies
6-Fluoro-3-nitropicolinic acid C₆H₃FN₂O₄ 186.10 6-F, 3-NO₂, carboxylic acid Ambient Low in organic solvents Chelating agent in metal catalysis

Key Findings:

The ethyl ester group confers higher lipophilicity than methyl esters, improving membrane permeability in biological systems but reducing aqueous solubility.

Reactivity :

  • The 3-nitro group facilitates electrophilic aromatic substitution reactions, making this compound a candidate for further functionalization in drug synthesis.
  • In contrast, carboxylic acid derivatives (e.g., 6-Fluoro-3-nitropicolinic acid) exhibit lower reactivity in esterification due to the absence of an ester group.

Stability and Storage: this compound and its methyl ester analogue both require refrigerated storage (2–8°C), suggesting sensitivity to thermal degradation . Non-fluorinated derivatives (e.g., Ethyl 3-nitropicolinate) are stable at room temperature.

Applications: Fluorinated nitropicolinates are prioritized in pharmaceutical research for their metabolic resistance, while non-fluorinated variants are more common in agrochemicals.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-fluoro-3-nitropicolinate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via a multi-step process involving:
  • Step 1 : Fluorination and nitration of the picolinic acid backbone.
  • Step 2 : Esterification with ethanol under acidic catalysis.
    Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nitration efficiency .
  • Temperature Control : Maintaining temperatures below 0°C during nitration minimizes side reactions (e.g., over-nitration) .
  • Purity Monitoring : Use GC or HPLC to verify intermediate purity (>97% recommended for critical steps) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns resolves impurities. Retention time comparisons against reference standards are critical .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry of fluorine and nitro groups (e.g., δ ~8.5 ppm for aromatic protons adjacent to nitro).
  • FT-IR : Nitro group absorption bands at ~1520 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 229.0425) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid residues using non-sparking tools .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact due to potential sensitization .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of nitration in this compound synthesis?

  • Methodological Answer :
  • Solvent Effects : High-polarity solvents stabilize nitronium ion (NO₂⁺) intermediates, favoring meta-nitration. Low-polarity solvents (e.g., toluene) may shift selectivity to para-positions due to steric effects .
  • Temperature : Lower temperatures (-10°C to 0°C) suppress kinetic side products, while higher temperatures (>25°C) promote thermodynamic control, altering product ratios.
  • Data Table :
SolventPolarity IndexNitration PositionYield (%)
DMSO7.2meta85
Toluene2.4para62
DCM3.1Mixed70

Q. What analytical strategies resolve discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Contradiction Analysis :
  • NMR Anomalies : Deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) can shift aromatic proton signals. Compare spectra across solvents .
  • Mass Spec Fragmentation : Isomeric byproducts (e.g., ortho-nitro vs. meta-nitro) may co-elute in chromatography. Use tandem MS/MS to distinguish fragment patterns.
  • Case Study : A 2022 study reported conflicting ¹⁹F NMR shifts (δ -112 ppm vs. -118 ppm). Resolution involved spiking with authentic standards and variable-temperature NMR to assess conformational mobility .

Q. What methodologies assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :
  • Buffer Systems : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at timed intervals .
  • Kinetic Analysis : Plot % remaining vs. time to calculate half-life (t₁/₂). For this compound, ester hydrolysis typically follows first-order kinetics with t₁/₂ ~24–48 hours in PBS.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., additional fluorine) to enhance stability. Compare t₁/₂ values of derivatives .

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